molecular formula C16H11NO2S3 B2420566 (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 868147-27-7

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2420566
CAS No.: 868147-27-7
M. Wt: 345.45
InChI Key: PUWYLUFSGWUGII-NTEUORMPSA-N
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Description

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with acetylphenyl and thiophenylmethylene substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-acetylphenyl isothiocyanate with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential antimicrobial, anti-inflammatory, and anticancer activities. Studies have indicated that it can inhibit the growth of various bacterial and fungal strains, reduce inflammation in animal models, and induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    Thiazolidin-4-one: Exhibits antimicrobial and anti-inflammatory activities.

    2-Thioxothiazolidin-4-one: Similar structure but lacks the acetylphenyl and thiophenylmethylene substituents.

Uniqueness

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the acetylphenyl group enhances its lipophilicity, while the thiophenylmethylene group contributes to its electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(5E)-3-(4-acetylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S3/c1-10(18)11-4-6-12(7-5-11)17-15(19)14(22-16(17)20)9-13-3-2-8-21-13/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYLUFSGWUGII-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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